molecular formula C24H36Cl2N2O4 B2410730 1-(2-(4-Ethylphenoxy)ethoxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride CAS No. 1215569-45-1

1-(2-(4-Ethylphenoxy)ethoxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride

Cat. No. B2410730
CAS RN: 1215569-45-1
M. Wt: 487.46
InChI Key: ASYIOZLQEXIWJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(4-Ethylphenoxy)ethoxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride is a useful research compound. Its molecular formula is C24H36Cl2N2O4 and its molecular weight is 487.46. The purity is usually 95%.
BenchChem offers high-quality 1-(2-(4-Ethylphenoxy)ethoxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-(4-Ethylphenoxy)ethoxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activities

Some derivatives of the compound have been synthesized for their antimicrobial activities. Novel triazole derivatives, including those structurally related to the compound , were found to possess moderate to good activities against tested microorganisms, demonstrating the compound's potential application in developing antimicrobial agents (Bektaş et al., 2007).

Chemical Synthesis and Evaluation

The compound's derivatives have been synthesized through various chemical reactions and evaluated for their chemical properties and yields. For example, the synthesis involved steps like acetylation, reaction with piperazine, and deacetylation to obtain target products, confirming the structural and chemical utility of such compounds in synthetic chemistry (Wang Xiao-shan, 2011).

Pharmacological Evaluations

Derivatives of the compound have been evaluated for their pharmacological properties, such as alpha-adrenoceptors affinity and antagonistic properties. These evaluations have shown potential therapeutic applications, including the management of cardiovascular diseases through modulation of alpha-adrenoceptors (Marona et al., 2011).

Optimization and Molecular Design

The optimization of related compounds has led to the development of inhibitors with improved activity at both the target-based and cell-based levels. This demonstrates the compound's significance in the drug discovery process, particularly in designing molecules with enhanced therapeutic profiles (Jianmin Jia et al., 2014).

Antidepressant and Anxiolytic Activities

Further research into the derivatives of this compound has shown potential antidepressant and anxiolytic activities, indicating its relevance in developing treatments for mental health disorders. The novel derivatives synthesized have demonstrated significant activity in behavioral assays, showcasing the compound's utility in neuropsychopharmacology (Kumar et al., 2017).

properties

IUPAC Name

1-[2-(4-ethylphenoxy)ethoxy]-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N2O4.2ClH/c1-3-20-4-8-24(9-5-20)30-17-16-29-19-22(27)18-25-12-14-26(15-13-25)21-6-10-23(28-2)11-7-21;;/h4-11,22,27H,3,12-19H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASYIOZLQEXIWJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCCOCC(CN2CCN(CC2)C3=CC=C(C=C3)OC)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H36Cl2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(4-Ethylphenoxy)ethoxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.